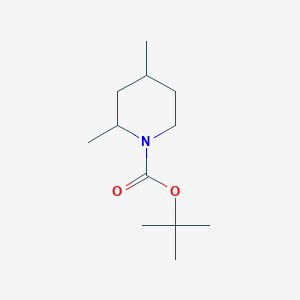![molecular formula C10H17IO2 B13077371 3-[(2-Iodocycloheptyl)oxy]oxetane](/img/structure/B13077371.png)
3-[(2-Iodocycloheptyl)oxy]oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Iodocycloheptyl)oxy]oxetane is a chemical compound with the molecular formula C10H17IO2 and a molecular weight of 296.14 g/mol It features an oxetane ring, which is a four-membered cyclic ether, and an iodocycloheptyl group
Preparation Methods
The synthesis of 3-[(2-Iodocycloheptyl)oxy]oxetane typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular etherification, where a precursor molecule undergoes cyclization to form the oxetane ring . Another approach is the epoxide ring-opening followed by ring-closing reactions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-[(2-Iodocycloheptyl)oxy]oxetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(2-Iodocycloheptyl)oxy]oxetane has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-[(2-Iodocycloheptyl)oxy]oxetane involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
3-[(2-Iodocycloheptyl)oxy]oxetane can be compared with other oxetane-containing compounds, such as:
3-[(2-Iodocyclohexyl)oxy]oxetane: Similar in structure but with a cyclohexyl group instead of a cycloheptyl group.
Oxetan-3-one: A simpler oxetane derivative used in various synthetic applications.
2-Methyleneoxetanes: Compounds with a methylene group attached to the oxetane ring, known for their reactivity in ring-opening reactions.
The uniqueness of this compound lies in its specific structural features and the presence of the iodocycloheptyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17IO2 |
|---|---|
Molecular Weight |
296.14 g/mol |
IUPAC Name |
3-(2-iodocycloheptyl)oxyoxetane |
InChI |
InChI=1S/C10H17IO2/c11-9-4-2-1-3-5-10(9)13-8-6-12-7-8/h8-10H,1-7H2 |
InChI Key |
VPFISRNOJFGQBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)I)OC2COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Pentan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13077289.png)


![({[1-(Iodomethyl)-4-methylcyclohexyl]oxy}methyl)benzene](/img/structure/B13077318.png)


![[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4Z,6Z,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13077333.png)


![2-([1,1'-Biphenyl]-2-yl)-1,2-diphenylethanone](/img/structure/B13077366.png)




